molecular formula C7H4FNO B118944 2-Fluoro-6-hydroxybenzonitrile CAS No. 140675-43-0

2-Fluoro-6-hydroxybenzonitrile

Cat. No.: B118944
CAS No.: 140675-43-0
M. Wt: 137.11 g/mol
InChI Key: YEBHNFDMNFHZFF-UHFFFAOYSA-N
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Description

Chemical Name: 2-Fluoro-6-hydroxybenzonitrile CAS Number: 140675-43-0 Molecular Formula: C₇H₄FNO Molecular Weight: 137.11 g/mol Physical Properties:

  • Appearance: White to light yellow crystalline powder .
  • Melting Point: 155.0–159.0°C .
  • Purity: ≥98.0% (by GC and titration analysis) .
    Suppliers: TCI America, VWR International, Alfa, and Sigma-Aldrich .

This compound is a fluorinated aromatic nitrile with a hydroxyl group in the ortho position relative to the nitrile moiety. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging its electron-withdrawing fluorine and nitrile groups for reactivity modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-hydroxybenzonitrile can be synthesized through several methods. One common synthetic route involves the nucleophilic aromatic substitution of 2-fluorobenzonitrile with a hydroxide ion. The reaction typically occurs under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction is carried out in a solvent such as methanol or ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-hydroxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving fluorinated aromatic rings.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxybenzonitrile depends on its functional groups. The hydroxy group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules. The nitrile group can act as an electrophile, making the compound susceptible to nucleophilic attack. The fluorine atom can influence the compound’s electronic properties, enhancing its stability and reactivity in certain reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenoxy Derivatives

(a) 2-Fluoro-6-phenoxybenzonitrile

  • CAS : 175204-06-5
  • Formula: C₁₃H₈FNO
  • MW : 213.21 g/mol
  • Purity : 95% (Thermo Scientific) .
  • Key Feature: Phenoxy group replaces the hydroxyl, enhancing lipophilicity and steric bulk. Applications include polymer chemistry and ligand design .

(b) 2-Fluoro-6-(4-methylphenoxy)benzonitrile

  • CAS : 175204-08-7
  • Formula: C₁₄H₁₀FNO
  • MW : 227.23 g/mol
  • Properties: Methyl substitution on phenoxy improves thermal stability. Used in advanced material synthesis .

Methoxy and Nitro Derivatives

(a) 2-Fluoro-6-methoxybenzonitrile

  • CAS : 94088-46-7
  • Formula: C₈H₅FNO
  • MW : 150.13 g/mol
  • Supplier : TCI Chemicals .
  • Comparison : Methoxy group increases electron density, altering reactivity compared to the hydroxyl analog. Suitable for Suzuki coupling reactions .

(b) 2-Fluoro-6-nitrobenzonitrile

  • CAS : 143306-27-8
  • Formula : C₇H₃FN₂O₂
  • MW : 166.11 g/mol
  • Application : Nitro group introduces strong electron-withdrawing effects, useful in explosives and dye intermediates .

Other Fluorinated Hydroxybenzonitriles

(a) 2-Fluoro-4-hydroxybenzonitrile

  • CAS : 82380-18-5
  • Formula: C₇H₄FNO
  • MW : 137.11 g/mol (isomer of 2-Fluoro-6-hydroxybenzonitrile)
  • Supplier : Alfa .
  • Differentiation : Hydroxyl group at para position changes electronic and hydrogen-bonding properties .

(b) 4-Fluoro-2-hydroxybenzonitrile

  • CAS: Not specified in evidence.
  • Note: Positional isomerism affects acidity (pKa) and solubility, influencing drug bioavailability .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Melting Point (°C) Key Substituent Supplier(s)
This compound 140675-43-0 C₇H₄FNO 137.11 155–159 -OH TCI, VWR, Alfa
2-Fluoro-6-phenoxybenzonitrile 175204-06-5 C₁₃H₈FNO 213.21 Not reported -OPh Thermo Scientific
2-Fluoro-6-(4-methylphenoxy)benzonitrile 175204-08-7 C₁₄H₁₀FNO 227.23 Not reported -O(4-MePh) Chongqing Chemdad
2-Fluoro-6-methoxybenzonitrile 94088-46-7 C₈H₅FNO 150.13 Not reported -OMe TCI Chemicals
2-Fluoro-6-nitrobenzonitrile 143306-27-8 C₇H₃FN₂O₂ 166.11 Not reported -NO₂ Lab network

Biological Activity

2-Fluoro-6-hydroxybenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound, providing detailed insights into its mechanisms, relevant studies, and comparative analysis with similar compounds.

Molecular Formula: C7H4FNO
Molecular Weight: 139.11 g/mol
CAS Number: 19607223
IUPAC Name: this compound

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets. The presence of a hydroxyl group allows for hydrogen bonding, which can enhance the compound's binding affinity to enzymes and receptors involved in critical biochemical pathways.

  • Enzyme Interactions: The compound may inhibit specific enzymes associated with cancer progression or microbial growth.
  • Cell Signaling Modulation: It is believed to influence cell signaling pathways, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Research also highlights the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Effects:
    • A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzonitrile derivatives, including this compound. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential as an antimicrobial agent .
  • Anticancer Mechanism Investigation:
    • Research conducted by Thapa Magar et al. explored the structure-activity relationship (SAR) of hydroxylated benzonitriles as topoisomerase II inhibitors. The study found that modifications at the 6-position significantly enhanced anticancer activity, positioning this compound as a promising candidate for further development .
  • Comparative Analysis with Similar Compounds:
    • A comparison with structurally similar compounds such as 3-amino-2-fluoro-6-hydroxybenzonitrile revealed that positional isomerism plays a crucial role in biological activity. The unique arrangement of functional groups in this compound contributes to its distinct reactivity and interaction profiles .

Data Table: Biological Activity Comparison

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition; apoptosis induction
3-Amino-2-fluoro-6-hydroxybenzonitrileModerateYesEnzyme inhibition; cell cycle arrest
3-Bromo-2-fluoro-6-hydroxybenzonitrileLowModerateInterference with signaling pathways

Q & A

Q. Basic: What are the standard synthetic routes for 2-Fluoro-6-hydroxybenzonitrile, and what key reaction conditions influence yield and purity?

Answer:
The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

  • Fluorination : Electrophilic aromatic substitution using fluorine donors (e.g., Selectfluor®) under anhydrous conditions .
  • Hydroxylation : Directed ortho-hydroxylation via hydroxyl group introduction, often using oxidizing agents like KMnO₄ in acidic media .
  • Nitrile Formation : Cyanation via nucleophilic substitution (e.g., using CuCN) or Sandmeyer reaction from an amino precursor .

Critical Conditions :

  • Temperature control during fluorination (0–25°C) minimizes side reactions.
  • Solvent polarity (e.g., DMF for nitrile formation) enhances reaction efficiency .

Q. Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

  • NMR : ¹⁹F NMR identifies fluorine chemical shifts (~-110 to -120 ppm for aromatic F). ¹H NMR resolves hydroxyl protons (~5–6 ppm, broad) and aromatic protons (J-coupling ~8–10 Hz) .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .
  • HPLC-MS : Reversed-phase C18 columns with ESI-MS detect molecular ion [M+H]⁺ at m/z 138.1 (C₇H₄FNO) .

Q. Advanced: What strategies are effective for regioselective functionalization of this compound in cross-coupling reactions?

Answer:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/K₂CO₃. The fluorine atom directs coupling to the para position relative to the nitrile group .
  • Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes amination at the meta position (relative to hydroxyl), requiring anhydrous toluene at 110°C .
    Note : Steric hindrance from the hydroxyl group may necessitate bulky ligands (e.g., t-BuBrettPhos) to enhance selectivity .

Q. Advanced: How do the positions of fluorine and hydroxyl groups affect the compound’s reactivity and interactions in biological systems?

Answer:

  • Electronic Effects : The electron-withdrawing fluorine increases the acidity of the hydroxyl group (pKa ~8–9), enhancing hydrogen-bonding potential with biological targets .
  • Steric Effects : Ortho-substitution of fluorine and hydroxyl groups creates a planar structure, favoring π-π stacking in enzyme active sites (e.g., kinase inhibitors) .
  • Comparative Studies : Analogues like 3-Fluoro-6-hydroxy-2-methylbenzonitrile show reduced bioactivity due to methyl group steric interference .

Q. Basic: What are the common derivatives of this compound, and how are they synthesized?

Answer:

  • Oxidation : Using KMnO₄/H₂SO₄ yields 2-fluoro-6-hydroxybenzaldehyde (reflux, 12h) .
  • Reduction : LiAlH₄ in anhydrous ether reduces the nitrile to 2-fluoro-6-hydroxybenzylamine .
  • Substitution : Sodium azide in DMF replaces the hydroxyl group with azide (SNAr mechanism, 80°C) .

Q. Advanced: What analytical approaches resolve contradictions in reported reaction outcomes for substitutions on this compound?

Answer:

  • HPLC-PDA : Quantifies regioselectivity in substitution products (e.g., para vs. meta nitro derivatives) .
  • Kinetic Studies : Variable-temperature ¹⁹F NMR monitors reaction progress to identify intermediates causing divergent pathways .
  • DFT Calculations : Predicts activation barriers for competing pathways (e.g., nitrile vs. hydroxyl group reactivity) .

Q. Advanced: How can computational modeling optimize the design of this compound-based probes for enzyme inhibition?

Answer:

  • Docking Simulations (AutoDock Vina) : Screen binding poses in target enzymes (e.g., cytochrome P450) to prioritize derivatives with optimal hydrogen-bonding and steric fit .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict inhibitory potency .

Properties

IUPAC Name

2-fluoro-6-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBHNFDMNFHZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382515
Record name 2-fluoro-6-hydroxybenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140675-43-0
Record name 2-Cyano-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140675-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-6-hydroxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-hydroxybenzonitrile
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Synthesis routes and methods I

Procedure details

151 g (1 mol) of 2-fluoro-6-methoxybenzonitrile and 346.5 g (3 mol) of pyridinium hydrochloride were introduced into a 2 l flask and then slowly heated to 190° C. under a protective gas atmosphere and then stirred at this temperature for 5 h. The mixture was cooled by slowly stirring to room temperature overnight. Then 1000 ml of water were added, and the mixture was heated to 80° C. After adding 1000 ml of methyl tert.-butyl ether, the phases were separated and the aqueous phase was back-extracted twice with 500 ml of methyl tert.-butyl ether. The combined methyl tert.-butyl ether phases were washed once with 800 ml of 10% strength aqueous sodium hydroxide solution and once with 400 ml of water. The two aqueous phases were combined, adjusted to pH 2 with concentrated hydrochloric acid and washed three times with 500 ml of methylene chloride. Then, the combined organic phases were washed once with 10% strength hydrochloric acid. The organic phase was dried over sodium sulfate. Finally, the solvent was distilled off in vacuo. Yield: 120 g (87% of theory) of the desired product of purity >99% according to GC.
Quantity
151 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
346.5 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

7.8 g of 2-methoxy-6-fluorobenzonitrile and 18.0 g of pyridine hydrochloride were heated for 5 hours at 195° C. under dry nitrogen. After cooling, the batch was partitioned between 50 ml of water and 50 ml of tert-butyl methyl ether, and the organic phase was subsequently extracted with 40 ml of 2N NaOH. The alkali extract was brought to pH 5 and subsequently extracted twice with in each case 40 ml of tert-butyl methyl ether. After the solvent had been evaporated, 4.7 g of the desired product were obtained as an oil (HPLC: 93%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Fluoro-6-hydroxybenzonitrile
2-Fluoro-6-hydroxybenzonitrile
2-Fluoro-6-hydroxybenzonitrile
2-Fluoro-6-hydroxybenzonitrile
2-Fluoro-6-hydroxybenzonitrile
2-Fluoro-6-hydroxybenzonitrile

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